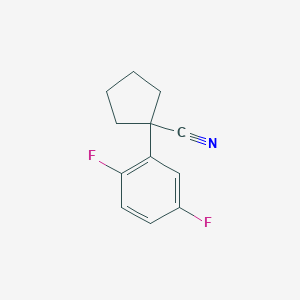

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2,5-Difluorophenyl)cyclopentanecarbonitrile is a chemical compound with the CAS Number: 1260677-67-5 . It has a molecular weight of 207.22 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H11F2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical and Chemical Properties Analysis

This compound is a powder that is stored at 4 degrees Celsius . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Scientific Research Applications

Cyclopentanone Reactions and Derivatives

Research on reactions involving cyclopentanone derivatives, such as the formation of dihydro-4,6-indenedicarbonitriles from arylidenemalononitriles, demonstrates the versatility of cyclopentanone and its derivatives in synthesizing complex cyclic compounds. These reactions contribute to the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Sofan et al., 1989).

Ruthenium-Catalyzed Synthesis

The use of ruthenium catalysts in the synthesis of 1,5-dichlorides through sequential intermolecular Kharasch reactions highlights the role of transition metal-catalyzed processes in constructing carbon-carbon bonds. Such methodologies could be adapted to synthesize derivatives of 1-(2,5-Difluorophenyl)cyclopentanecarbonitrile, potentially expanding its application in organic synthesis and drug development (Thommes et al., 2011).

Catalytic Deoxydehydration

The development of a bulky cyclopentadienyl trioxorhenium compound for catalytic deoxydehydration of vicinal diols to olefins showcases the importance of catalyst design in enhancing reaction efficiency and selectivity. This research could inform the development of new catalysts for reactions involving this compound, potentially leading to new synthetic routes and applications (Raju et al., 2013).

Fluorinated Cyclopentane Derivatives

The exploration of fluorinated cyclopentane derivatives and their synthetic applications highlights the significance of fluorine in modulating the properties of organic compounds. Such studies could guide the functionalization of this compound to enhance its utility in various chemical and pharmaceutical applications (Ichikawa et al., 2002).

Electrophilic Fluorination

The ruthenium-catalyzed asymmetric electrophilic fluorination of 1,3-dicarbonyl compounds showcases advanced techniques in introducing fluorine atoms into organic molecules, a strategy that could be applicable to the functionalization of this compound. This approach could open up new avenues for the development of fluorinated pharmaceuticals and agrochemicals (Althaus et al., 2007).

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name |

1-(2,5-difluorophenyl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N/c13-9-3-4-11(14)10(7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZQYPYLUHXRMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2759429.png)

![N-[(2-chlorophenyl)methyl]methanesulfonamide](/img/structure/B2759435.png)

![2-cyano-N-(4-methoxyphenyl)-3-[3-nitro-4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2759437.png)

![N-(2-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2759442.png)

![6-acetyl-3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2759445.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-yl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2759451.png)